2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a phthalimide moiety and a pyridine ring, which are common structural motifs in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the phthalimide intermediate.
Formation of the Amide Bond: The final step involves coupling the phthalimide-pyridine intermediate with a propanoic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the phthalimide moiety, potentially converting it to a phthalamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Phthalamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor ligand, it could modulate receptor activity by mimicking or blocking the natural ligand.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog that lacks the pyridine ring.
N-(pyridin-4-ylmethyl)propanamide: A compound that lacks the phthalimide moiety.
Thalidomide: A well-known drug with a similar phthalimide structure but different substituents.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide is unique due to the combination of the phthalimide and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11(15(21)19-10-12-6-8-18-9-7-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIWCVJJVGLUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386293 |
Source
|
Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-64-9 |
Source
|
Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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